molecular formula C9H10ClFN2O3S B5811772 N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B5811772
M. Wt: 280.70 g/mol
InChI Key: VRWOOTPETHWKHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a member of the glycine receptor antagonist family and has been shown to have a variety of effects on the body, including analgesic and anti-inflammatory properties. In Additionally, we will list as many future directions for research on CFM-2 as possible.

Scientific Research Applications

N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications. One area of research has focused on its analgesic properties. Studies have shown that N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is effective in reducing pain in animal models of inflammatory and neuropathic pain. Additionally, N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have anti-inflammatory properties, making it a potential treatment for conditions such as rheumatoid arthritis.

Mechanism of Action

N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is a glycine receptor antagonist, meaning it blocks the action of glycine at its receptor. Glycine is an inhibitory neurotransmitter that plays a role in pain sensation and inflammation. By blocking glycine receptors, N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide reduces the transmission of pain signals and reduces inflammation.
Biochemical and Physiological Effects
N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has a variety of biochemical and physiological effects on the body. In addition to its analgesic and anti-inflammatory properties, N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to reduce anxiety and increase locomotor activity in animal models. Additionally, N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide for lab experiments is its specificity for glycine receptors. This allows researchers to study the role of glycine in pain and inflammation without affecting other neurotransmitters. Additionally, N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has a relatively long half-life, allowing for sustained effects in animal models.
One limitation of N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide is its low solubility in water, which can make it difficult to administer in experiments. Additionally, N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have some toxic effects at high doses, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide. One area of research could focus on its potential as a treatment for epilepsy. Additionally, N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide could be studied for its potential to treat other conditions, such as anxiety and depression. Further research could also explore the potential of N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide to be used in combination with other drugs for enhanced therapeutic effects. Finally, future research could focus on developing new synthesis methods for N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide that increase its solubility and reduce toxic effects.

Synthesis Methods

The synthesis method for N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide involves a series of chemical reactions. The starting material is 3-chloro-4-fluoroaniline, which is reacted with methylsulfonyl chloride to form N-(3-chloro-4-fluorophenyl)-N-methylsulfonylamine. This compound is then reacted with glycine to form N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, or N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide.

properties

IUPAC Name

2-(3-chloro-4-fluoro-N-methylsulfonylanilino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFN2O3S/c1-17(15,16)13(5-9(12)14)6-2-3-8(11)7(10)4-6/h2-4H,5H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWOOTPETHWKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)N)C1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

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